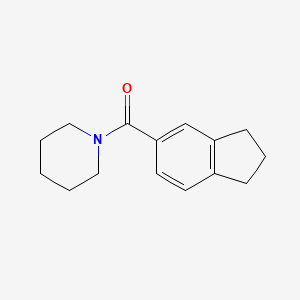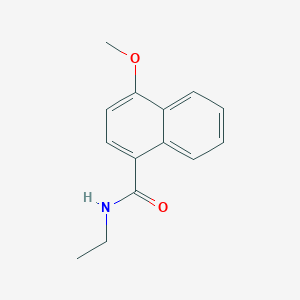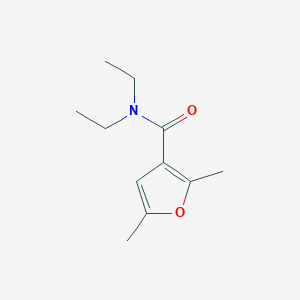
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine, also known as DPI, is a chemical compound with potential applications in scientific research. DPI is a pyrrolidine derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine acts as a selective inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII plays a crucial role in synaptic plasticity and memory formation by regulating the activity of ion channels and receptors. By inhibiting CaMKII, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can modulate calcium signaling and affect neuronal function.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can inhibit the phosphorylation of CaMKII and reduce the activity of ion channels and receptors. In vivo studies have shown that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can improve cognitive function in animal models of Alzheimer's disease and enhance long-term potentiation in the hippocampus.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in lab experiments is its selectivity for CaMKII. This allows researchers to specifically target this enzyme and study its role in neuronal function. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research involving 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine. One area of interest is the development of more selective inhibitors of CaMKII that can be used in therapeutic applications. Another area of interest is the study of the role of CaMKII in other neurological disorders, such as schizophrenia and depression. Additionally, the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in combination with other compounds may lead to new insights into the mechanisms of synaptic plasticity and memory formation.
Synthesis Methods
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can be synthesized using a variety of methods, including the reaction of 5-bromo-1-indanone with pyrrolidine in the presence of a base, or the reaction of 5-chloro-1-indanone with pyrrolidine in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
Scientific Research Applications
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a tool to study the role of calcium signaling in synaptic plasticity and memory formation. In pharmacology, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBFJMPZGBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)

![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)
![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)




